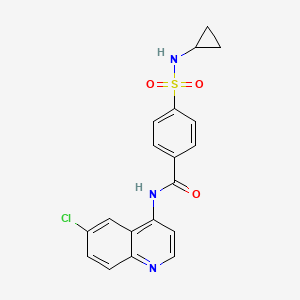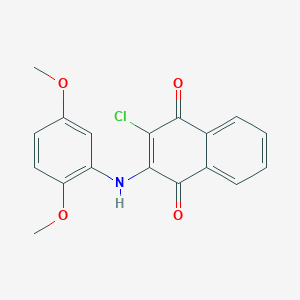
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is a chemical compound used in pharmaceutical testing . It is also known as a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is C15H20N2O2 . The molecular weight is 260.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate are not fully detailed in the search results. The molecular formula is C15H20N2O2 and the molecular weight is 260.34 .Applications De Recherche Scientifique
Environmental Science and Pollution Remediation
- Biodegradation and Environmental Fate : Studies on synthetic phenolic antioxidants, closely related to the structure of interest, emphasize their widespread use and environmental persistence. These compounds, including tert-butyl derivatives, have been found in various environmental matrices and are associated with concerns over human exposure and toxicity. Research calls for the development of novel compounds with lower toxicity and environmental impact, highlighting the importance of understanding the environmental behavior of compounds like Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate (Liu & Mabury, 2020).
Advanced Separation Technologies
- Three-phase Partitioning (TPP) : TPP is highlighted as an innovative non-chromatographic bioseparation technology, gaining attention for its efficiency in separating and purifying bioactive molecules. The relevance of tert-butyl derivatives in enhancing TPP processes suggests potential applications for Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate in the separation and purification of bioactive compounds, indicating its utility in food, cosmetics, and medicine (Yan et al., 2018).
Organic Synthesis and Chemical Engineering
- Catalytic Processes : The review on catalytic non-enzymatic kinetic resolution presents an overview of advances in the development of chiral catalysts for asymmetric reactions. Given the structural complexity of Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate, its involvement in catalytic processes could provide insights into novel synthetic routes and methodologies for producing enantiopure compounds, underscoring the compound's potential in organic synthesis (Pellissier, 2011).
Analytical Chemistry
- Antioxidant Activity Measurement : The comprehensive review of methods used in determining antioxidant activity elaborates on various assays, including ORAC, HORAC, and DPPH. These methods, based on chemical reactions and spectrophotometry, are crucial in evaluating the antioxidant potential of compounds. Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate could be subjected to these assays to assess its antioxidant capacity, contributing to its potential application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
tert-butyl N-[(4-cyano-2,6-dimethylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-12(8-16)7-11(2)13(10)9-17-14(18)19-15(3,4)5/h6-7H,9H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWSDGCIVQPCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2601522.png)
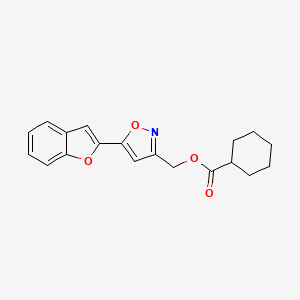
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide](/img/structure/B2601525.png)
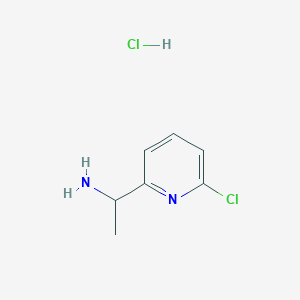
![4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2601528.png)
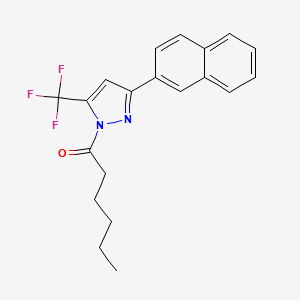
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2601530.png)
![3-Chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2601531.png)
![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2601532.png)

